Isooctyl thioglycolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair waving or straightening. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBBHEJLECUBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274221 | |

| Record name | 6-Methylheptyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |

| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |

CAS No. |

106-76-3, 25103-09-7 | |

| Record name | 6-Methylheptyl 2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isooctyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isooctyl thioglycolate chemical properties and structure

An In-depth Technical Guide to Isooctyl Thioglycolate: Properties, Structure, and Applications

Introduction: Unveiling a Versatile Thiol Compound

This compound (IOTG), identified by its CAS Number 25103-09-7, is an ester of thioglycolic acid and isooctyl alcohol.[1] It presents as a water-white or pale yellow liquid with a characteristic faint, fruity odor.[2][3] While seemingly a niche chemical, IOTG is a compound of significant industrial and research interest due to the unique reactivity of its thiol (-SH) and ester functionalities. This guide offers a comprehensive exploration of its chemical and physical properties, molecular structure, synthesis, and core applications, with a focus on its role as a polymer stabilizer and chemical intermediate. For researchers and drug development professionals, understanding the characteristics of IOTG is crucial for its application in fields ranging from materials science to the synthesis of complex molecules.

Section 1: Molecular Structure and Identification

The nominal structure of this compound is the 6-methylheptyl ester of 2-sulfanylacetic acid.[4] However, the term "isooctyl" typically refers to a mixture of branched eight-carbon isomers derived from the oxo process, with 6-methylheptanol being a primary component. This isomeric complexity is an important consideration in both its synthesis and physical properties.

The fundamental structure consists of a thioglycolic acid backbone esterified with a branched octyl alcohol. The key functional groups—the thiol (mercaptan) and the ester—are the centers of its chemical reactivity.

Key Identifiers:

-

IUPAC Name: 6-methylheptyl 2-sulfanylacetate[3]

-

CAS Number: 25103-09-7

-

Molecular Formula: C₁₀H₂₀O₂S[2]

-

Molecular Weight: 204.33 g/mol [2]

-

Synonyms: Isooctyl mercaptoacetate, IOTG, Mercaptoacetic acid isooctyl ester, Thioglycolic acid isooctyl ester[2][5]

-

InChI: 1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3

-

SMILES: CC(C)CCCCCOC(=O)CS[6]

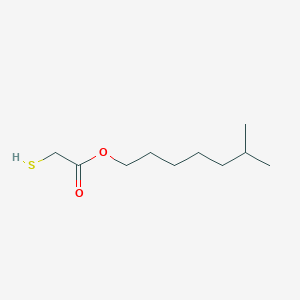

Caption: Molecular structure of this compound (6-methylheptyl isomer).

Section 2: Physicochemical Properties

The physical properties of IOTG make it suitable for a variety of applications, particularly where a liquid-form, low-volatility sulfur compound is required. Its high boiling point and low water solubility are characteristic of a medium-chain fatty acid ester.

| Property | Value | Reference(s) |

| Appearance | Water-white to pale yellow liquid | [3][4] |

| Odor | Faint, fruity | [2] |

| Melting Point | < -50 °C | [2] |

| Boiling Point | 96 °C | [2][5] |

| Density | 0.97 g/cm³ (at 20 °C) | [2] |

| Flash Point | > 94.4 °C (closed cup) | |

| Vapor Pressure | 0.3 hPa (at 20 °C) | |

| Water Solubility | 10.6 mg/L (at 20 °C) | [2][5] |

| Refractive Index | 1.4590 - 1.4640 | [2][5] |

| LogP | 3.68 (at 20 °C) | [2][5] |

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of IOTG. The key spectral features correspond directly to its functional groups. While comprehensive spectral databases for this specific compound are not always publicly available, the expected characteristics can be inferred from its structure.[7][8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a characteristic triplet for the proton on the thiol group (-SH), although this peak can be broad and its position variable. Signals corresponding to the methylene group adjacent to the sulfur (S-CH₂-C=O) would appear as a singlet. The protons on the isooctyl chain would present complex multiplets in the aliphatic region, with the methylene group adjacent to the ester oxygen (-O-CH₂-) appearing further downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum is distinguished by the carbonyl carbon of the ester group, typically appearing around 170 ppm. The carbons of the isooctyl chain would reside in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the primary functional groups. A strong absorption band around 1740-1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The S-H stretch of the thiol group is often a weak band appearing around 2600-2550 cm⁻¹ . C-H stretches from the alkyl chain will be prominent below 3000 cm⁻¹.[9][10]

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the isooctyl group and cleavage at the ester and thioether linkages. The NIST Mass Spectrometry Data Center provides data for related compounds like octyl thioglycolate.[3][10]

Section 4: Synthesis and Manufacturing

The predominant industrial synthesis of this compound is through the direct esterification of thioglycolic acid with isooctyl alcohol.[3][11] This is a classic Fischer esterification reaction, typically catalyzed by a strong acid. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture. An alternative, though more complex, route begins with chloroacetic acid as the starting material.[11]

Representative Laboratory Synthesis Protocol

This protocol describes a typical batch esterification process.

Objective: To synthesize this compound from Thioglycolic Acid and Isooctyl Alcohol.

Materials:

-

Thioglycolic acid (1.0 mol)

-

Isooctyl alcohol (1.1 mol, slight excess)

-

p-Toluenesulfonic acid (catalyst, ~0.5-1% by weight)

-

Toluene (as azeotroping agent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging Reagents: Charge the flask with isooctyl alcohol, thioglycolic acid, toluene, and the p-toluenesulfonic acid catalyst.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and any excess alcohol.

-

Purification (Optional): The crude product can be further purified by vacuum distillation to yield high-purity this compound.

Sources

- 1. ewg.org [ewg.org]

- 2. This compound | 25103-09-7 [chemicalbook.com]

- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 25103-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Octyl thioglycolate [webbook.nist.gov]

- 11. This compound | 25103-09-7 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of Isooctyl Thioglycolate

Abstract

This technical guide provides a comprehensive examination of the synthesis of isooctyl thioglycolate, a crucial intermediate in the production of organotin heat stabilizers for PVC and a versatile component in various chemical applications.[1] We will delve into the two predominant synthetic routes: the direct esterification of thioglycolic acid with isooctyl alcohol and the two-step pathway involving the formation of isooctyl chloroacetate followed by a sulfhydrylation reaction. This document will explore the underlying mechanisms of these pathways, compare various catalytic systems, and provide detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound synthesis.

Introduction

This compound (IOTG) is a colorless to pale yellow liquid with a faint fruity odor.[2] It is a key building block in the chemical industry, primarily serving as a precursor to organotin stabilizers, which are essential for preventing the thermal degradation of polyvinyl chloride (PVC).[1][3] Beyond this primary application, IOTG is also utilized in the formulation of antioxidants, fungicides, oil additives, plasticizers, and insecticides.[2][4] The synthesis of high-purity IOTG is therefore of significant industrial importance. This guide will provide a detailed exploration of the chemical pathways and mechanisms for its production, offering insights into process optimization and catalyst selection.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C10H20O2S | [5][6] |

| Molecular Weight | 204.33 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Faint fruity | [7] |

| Boiling Point | 125 °C (at reduced pressure) | [5] |

| Density | 0.970 g/cm³ (at 4 °C) | [5] |

| Flash Point | 133 °C | [5][6] |

| Refractive Index | 1.459 | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Synthesis Pathway 1: Direct Esterification of Thioglycolic Acid with Isooctyl Alcohol

The most conventional method for synthesizing this compound is through the direct esterification of thioglycolic acid with isooctyl alcohol.[4] This reaction is an equilibrium-driven process, and various techniques are employed to shift the equilibrium towards the product side to achieve high yields.

Reaction Mechanism: Fischer-Speier Esterification

The direct esterification of thioglycolic acid with isooctyl alcohol proceeds via the well-established Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Diagram: Fischer-Speier Esterification Mechanism

Caption: Acid-catalyzed esterification mechanism.

Catalytic Systems

The choice of catalyst is critical in direct esterification to achieve high reaction rates and yields.

-

Homogeneous Acid Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are commonly used. They are effective but can be corrosive and difficult to separate from the reaction mixture.

-

Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins and solid superacids (e.g., SO₄²⁻/TiO₂@CNTS), offer advantages in terms of ease of separation, reusability, and reduced environmental impact.[8]

Experimental Protocol: Direct Esterification

The following is a generalized laboratory-scale protocol for the direct esterification of thioglycolic acid.

Materials:

-

Thioglycolic acid

-

Isooctyl alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (as an azeotropic agent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add thioglycolic acid, a molar excess of isooctyl alcohol (typically a 1.2:1 to 2.2:1 molar ratio of alcohol to acid), the acid catalyst (e.g., 0.5-1.0 mol% relative to the thioglycolic acid), and toluene.[9]

-

Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene and excess isooctyl alcohol. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Diagram: Experimental Workflow for Direct Esterification

Caption: Step-by-step workflow for direct esterification.

Synthesis Pathway 2: Two-Step Sulfhydrylation Route

An alternative industrial route to this compound involves a two-step process that avoids the direct handling of thioglycolic acid, which can be costly and prone to oxidation.[3] This pathway first involves the esterification of chloroacetic acid with isooctyl alcohol to form isooctyl chloroacetate, followed by a sulfhydrylation step to introduce the thiol group.

Step 1: Synthesis of Isooctyl Chloroacetate

This is a standard esterification reaction, similar to the direct esterification described above, but using chloroacetic acid as the starting material.

Reaction: ClCH₂COOH + C₈H₁₇OH ⇌ ClCH₂COOC₈H₁₇ + H₂O

The reaction is typically catalyzed by a strong acid like sulfuric acid and driven to completion by the removal of water.[3]

Step 2: Sulfhydrylation of Isooctyl Chloroacetate

There are two primary methods for converting isooctyl chloroacetate to this compound:

Method A: Reaction with Sodium Hydrosulfide (NaSH)

In this direct nucleophilic substitution, the hydrosulfide ion (SH⁻) displaces the chloride ion.

Reaction: ClCH₂COOC₈H₁₇ + NaSH → HSCH₂COOC₈H₁₇ + NaCl

Method B: Bunte Salt Formation and Hydrolysis

This method involves the reaction of isooctyl chloroacetate with sodium thiosulfate to form a Bunte salt, which is then hydrolyzed to yield the desired thiol.[3]

Bunte Salt Formation: ClCH₂COOC₈H₁₇ + Na₂S₂O₃ → NaO₃S₂CH₂COOC₈H₁₇ + NaCl

Acid Hydrolysis of Bunte Salt: NaO₃S₂CH₂COOC₈H₁₇ + H₂O --(H⁺)--> HSCH₂COOC₈H₁₇ + NaHSO₄

The acid hydrolysis of Bunte salts is a reliable method for the preparation of thiols.[10][11]

Experimental Protocol: Two-Step Sulfhydrylation Route (via Bunte Salt)

The following is a generalized protocol for the two-step synthesis.

Part A: Synthesis of Isooctyl Chloroacetate

-

Follow the direct esterification protocol, substituting thioglycolic acid with chloroacetic acid.

Part B: Synthesis of this compound via Bunte Salt

Materials:

-

Isooctyl chloroacetate

-

Sodium thiosulfate

-

Aqueous ethanol (as solvent)

-

Hydrochloric acid (for hydrolysis)

-

Sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with condenser and stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Bunte Salt Formation: In a round-bottom flask, dissolve isooctyl chloroacetate and a molar equivalent of sodium thiosulfate in aqueous ethanol. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Hydrolysis: Cool the reaction mixture and then acidify with hydrochloric acid. Heat the mixture again to effect the hydrolysis of the Bunte salt to the thiol.

-

Work-up and Purification: Follow the work-up and purification steps as described in the direct esterification protocol.

Diagram: Two-Step Sulfhydrylation Pathway

Caption: Overview of the two-step synthesis route.

Comparative Analysis of Synthesis Pathways

| Feature | Direct Esterification | Two-Step Sulfhydrylation |

| Starting Materials | Thioglycolic acid, isooctyl alcohol | Chloroacetic acid, isooctyl alcohol, sodium thiosulfate/hydrosulfide |

| Number of Steps | One | Two |

| Advantages | Simpler process, fewer steps. | Avoids direct use of expensive and easily oxidized thioglycolic acid.[3] May lead to higher overall yield in some industrial settings.[3] |

| Disadvantages | Thioglycolic acid is relatively expensive and susceptible to oxidation.[3] The equilibrium nature of the reaction requires efficient water removal. | More complex process with an intermediate to isolate or carry forward. Involves handling of additional reagents. |

| Industrial Applicability | Widely used, especially for smaller to medium-scale production. | Often preferred for large-scale industrial production due to raw material cost and stability. |

Byproducts and Purification

The primary byproduct in the direct esterification is water, which is removed during the reaction. In both pathways, unreacted starting materials and the catalyst need to be removed during the work-up. A potential side reaction is the oxidation of the thiol group in this compound to form a disulfide. This can be minimized by carrying out the reaction and purification under an inert atmosphere.

Purification is typically achieved through a series of washing steps to remove acidic and water-soluble impurities, followed by drying and vacuum distillation to obtain the final high-purity product. The distillation residue may contain oxidized products, which can be treated to recover valuable materials.[12]

Safety and Handling

-

This compound: Harmful if swallowed and may cause an allergic skin reaction.[4] It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this compound.[7]

-

Thioglycolic Acid: Corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Chloroacetic Acid: Toxic and corrosive. Handle with extreme care and appropriate PPE.

-

Sodium Hydrosulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][13]

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: direct esterification and a two-step sulfhydrylation route. The choice of method depends on factors such as the scale of production, cost of raw materials, and available equipment. A thorough understanding of the reaction mechanisms, the role of catalysts, and appropriate purification techniques is essential for the successful and efficient synthesis of this industrially important chemical. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis of this compound with a strong basis in both theory and practice.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

This compound | C10H20O2S | CID 34306. (n.d.). PubChem. Retrieved from [Link]

-

Process for preparing this compound. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Study on synthesis method of this compound. (n.d.). ResearchGate. Retrieved from [Link]

- CN102249964A - Process for preparing this compound. (n.d.). Google Patents.

- CN107857718A - A kind of synthesis technique of this compound. (n.d.). Google Patents.

-

A Kinetic Study of the Acid Hydrolysis of a Bunte Salt. (n.d.). DATAPDF. Retrieved from [Link]

-

The Mechanism of the Acid Hydrolysis of Bunte Salts ( S-Alkyl and S-Aryl Thiosulfates). (n.d.). Sciencemadness.org. Retrieved from [Link]

-

Synthetic process of this compound. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

MECHANISMS OF REACTIONS OF BUNTE SALTS AND RELATED COMPOUNDS. I. ACID HYDROLYSIS OF SODIUM ARYL SULFATES. II. ACID HYDROLYSIS OF BUNTE SALTS (S--ALKYL AND S--ARYL THIOSULFATES). (Thesis/Dissertation). (n.d.). OSTI.GOV. Retrieved from [Link]

-

The chemistry of Bunte salts. (n.d.). Retrieved from [Link]

-

. (n.d.). Retrieved from [Link]

-

Cleavage of the Disulfide Bonds via Hydrogenolysis for Recovering Iso‐octyl Thioglycolate from Distillation Residue in Iso‐octyl Thioglycolate Production. (2024, February 6). ResearchGate. Retrieved from [Link]

-

This compound - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

- CN1040978C - Preparation of this compound from thiourethane-containing tail liquid ... (n.d.). Google Patents.

-

What is this compound. (n.d.). EWG Skin Deep. Retrieved from [Link]

Sources

- 1. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN107857718A - A kind of synthesis technique of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. datapdf.com [datapdf.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to Isooctyl Mercaptoacetate (CAS 25103-09-7)

Isooctyl mercaptoacetate (IOMA), often referred to as isooctyl thioglycolate (IOTG), is a molecule whose utility extends across markedly different industries, from the high-temperature processing of polymers to the delicate chemistry of personal care products. This guide is structured to provide researchers, scientists, and development professionals with a comprehensive understanding of IOMA, moving beyond simple data recitation. We will explore the causality behind its synthesis, the mechanisms that drive its applications, and the critical safety and analytical considerations required for its effective and responsible use. Our focus will be on the "why"—the scientific principles that make this compound a versatile and indispensable tool in modern chemistry.

Core Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

At its core, Isooctyl mercaptoacetate is the ester formed from thioglycolic acid and isooctyl alcohol. The "isooctyl" group is typically a branched eight-carbon chain, most commonly 6-methylheptyl. This branched structure is crucial as it imparts specific physical properties like a low melting point and good solubility in organic media.

-

CAS Number: 25103-09-7[1]

-

IUPAC Name: 6-methylheptyl 2-sulfanylacetate[3]

-

Common Synonyms: this compound, Acetic acid, 2-mercapto-, isooctyl ester, Mercaptoacetic acid isooctyl ester.[1][2][4][5]

Caption: Chemical structure of Isooctyl mercaptoacetate.

Physicochemical Data

The physical properties of IOMA are critical to its handling, storage, and application. Its liquid state over a broad temperature range and low volatility are advantageous for its use as a plasticizer and process additive.

| Property | Value | Source(s) |

| Appearance | Water-white to colorless or pale yellow liquid | [2][6] |

| Odor | Faint, mild fruity odor | [2][6] |

| Density | ~0.97 g/cm³ at 20-25 °C | [1][2][7] |

| Melting Point | <-50 °C | [8] |

| Boiling Point | 125 °C at 17 Torr; 255-260 °C (lit.) | [1][2][7] |

| Flash Point | >94.4 °C (closed cup) | |

| Vapor Pressure | 0.3 hPa at 20 °C | |

| Water Solubility | 4.73 - 10.6 mg/L at 20 °C (low) | [7][8] |

| Refractive Index | ~1.461 at 20 °C | [2][7] |

| Storage | Store below +30°C | [2][7] |

Synthesis and Manufacturing Protocols

The industrial production of IOMA is primarily achieved through esterification. The choice of synthetic route often depends on raw material availability, cost, and desired product purity. A common and illustrative method involves the reaction of chloroacetic acid with isooctyl alcohol, followed by substitution with a sulfur source.

Dominant Synthetic Pathway

A widely employed two-step synthesis provides a high yield and a well-controlled process:

-

Esterification: Chloroacetic acid is reacted with isooctyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form isooctyl chloroacetate.[2][9]

-

Thiolation (Bunte Salt Route): The resulting isooctyl chloroacetate is then reacted with sodium thiosulfate to form a Bunte salt intermediate. This intermediate is subsequently hydrolyzed with acid to yield the final Isooctyl mercaptoacetate product.[2][9]

An alternative route involves the direct esterification of thioglycolic acid (TGA) with isooctyl alcohol, often catalyzed by sulfuric acid under vacuum to drive the reaction to completion by removing water.[10]

Caption: Two-step synthesis of IOMA via the Bunte Salt route.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines the direct esterification of thioglycolic acid, a common method for achieving high purity.

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a temperature probe.

-

Charge Reactants: To the flask, add 1.0 mole of thioglycolic acid and 1.2 moles of isooctyl alcohol (a slight excess of alcohol is used to drive the reaction equilibrium).

-

Add Catalyst: Slowly add 0.02 moles of p-toluenesulfonic acid (or a similar acid catalyst) to the stirred mixture.

-

Esterification Reaction: Heat the mixture to approximately 110-120°C. Water will begin to collect in the Dean-Stark trap as the esterification proceeds. Continue heating until no more water is evolved (typically 3-5 hours).

-

Neutralization & Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent. Purify the crude product by vacuum distillation to obtain pure Isooctyl mercaptoacetate. The high boiling point necessitates vacuum to prevent thermal degradation.[7]

-

Quality Control: Analyze the final product for purity using Gas Chromatography (GC-FID), confirming its identity via IR or NMR spectroscopy.[10]

Core Applications and Mechanisms of Action

IOMA's utility is derived from the reactivity of its thiol (-SH) group, which can act as a reducing agent or a nucleophile.

PVC Heat Stabilization

Poly(vinyl chloride) (PVC) is notoriously heat-sensitive, degrading at processing temperatures through an autocatalytic dehydrochlorination process.[11][12] IOMA is a precursor to highly effective organotin stabilizers, such as Dioctyltin bis(isooctyl mercaptoacetate).

Mechanism of Stabilization:

-

Substitution of Labile Chlorine: The primary stabilization mechanism involves the replacement of labile allylic chlorine atoms on the PVC backbone with the more stable thioglycolate group. This prevents the initiation of the "unzipping" reaction that releases HCl.[13][14]

-

HCl Scavenging: The stabilizers react with and neutralize any HCl that is formed, preventing it from catalyzing further degradation.[11]

This dual action significantly improves the thermal stability of PVC, allowing for higher processing temperatures and resulting in products with better color retention and long-term durability.[15]

Caption: Mechanism of PVC stabilization by IOMA-based compounds.

Cosmetics & Personal Care

In cosmetic formulations, particularly for hair waving, straightening, or depilation, IOMA functions as a potent reducing agent.[16][17]

Mechanism of Action: The structural integrity of hair is largely due to strong disulfide bonds (-S-S-) within the keratin protein. IOMA's thiol group (-SH) cleaves these bonds, reducing them to two thiol groups (-SH HS-).[17] This process temporarily softens the hair's structure, allowing it to be reshaped (waved or straightened). In depilatories, this chemical breakdown weakens the hair shaft, allowing it to be easily wiped away. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in hair products at concentrations up to 15.2% (as Thioglycolic Acid), provided that skin contact is minimized.[3]

Safety, Toxicology, and Environmental Profile

A thorough understanding of the toxicological and environmental profile of IOMA is essential for safe handling and formulation.

Toxicological Summary

IOMA presents moderate acute toxicity and is a known skin sensitizer.

| Endpoint | Result | Classification / Notes | Source(s) |

| Acute Oral Toxicity | LD₅₀: 348 mg/kg (Rat) | Harmful if swallowed (H302) | |

| Skin Irritation | Irritating | R38: Irritating to skin | [7] |

| Eye Irritation | Irritating | R36: Irritating to eyes | [7] |

| Respiratory Irritation | Irritating | R37: Irritating to respiratory system | [7] |

| Skin Sensitization | May cause an allergic skin reaction | H317: May cause an allergic skin reaction | [18] |

GHS Hazard Information and Safe Handling

| GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements (selected) |

| Warning | H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H410: Very toxic to aquatic life with long lasting effects. | P261: Avoid breathing mist/vapours.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water. |

Data sourced from[18].

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle IOMA in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[19]

-

Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat.[18] Contaminated work clothing should not be allowed out of the workplace.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[19] Avoid release into drains or waterways due to its high aquatic toxicity.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Waste should be handled as hazardous.[3]

Environmental Fate

The most significant environmental concern for IOMA is its high acute toxicity to aquatic organisms (H400/H410).[18] Due to its low water solubility and moderate LogP (~3.68), it is not expected to be highly mobile in soil. Information on its biodegradation and potential for bioaccumulation is limited in readily available literature, but its chemical structure does not suggest high persistence. Environmental risk assessments should prioritize preventing its release into aquatic environments.[20][21]

Analytical Methodologies

Accurate and precise analytical methods are crucial for quality control during manufacturing and for ensuring the concentration of IOMA in final formulations.

Primary Technique: Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of Isooctyl mercaptoacetate.[10] This technique separates IOMA from raw materials (isooctyl alcohol, thioglycolic acid), byproducts, and solvents, allowing for accurate quantification. A finished product purity of ≥99.5% is often required for its use in synthesizing high-quality tin stabilizers.[10]

Sample Protocol: Purity Determination by GC-FID

-

Instrument & Column: Use a standard gas chromatograph equipped with an FID. A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent, 30m x 0.25mm x 0.25µm) is suitable.

-

Sample Preparation: Prepare a ~1% (w/v) solution of the IOMA sample in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes. (This program should be optimized for the specific column and instrument).

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The purity is determined by the area percent method. The peak corresponding to IOMA is identified by its retention time (confirmed with a pure standard), and its area is expressed as a percentage of the total area of all peaks in the chromatogram.[10]

References

-

CAS Common Chemistry. (n.d.). Isooctyl mercaptoacetate. Retrieved from [Link]

-

ChemBK. (2024). Isooctyl mercaptoacetate. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102229549B - Method for preparing isooctyl mercaptoacetate.

-

NIST Chemistry WebBook. (n.d.). Isooctyl mercaptoacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isooctyl mercaptoacetate. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). Di(N-octyl)tin-S,S'-bis(isooctylmercaptoacetate). Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). Mercaptoacetate salts: Human health tier II assessment. Retrieved from [Link]

- Google Patents. (n.d.). CN102249964A - Process for preparing this compound.

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on synthesis method of this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology.

-

National Industrial Chemicals Notification and Assessment Scheme. (2013). Acetic acid, mercapto-: Human health tier II assessment. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Mercaptoacetic Acid (Thioglycolic Acid). Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Isooctyl mercaptoacetate IR Spectrum. Retrieved from [Link]

-

ChemBeast. (n.d.). Optimizing PVC Formulations: The Role of this compound. Retrieved from [Link]

-

Academic Journals. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. Retrieved from [Link]

-

Cambridge Environmental. (n.d.). Environmental Fate & Ecotoxicology of Pesticides. Retrieved from [Link]

-

Regulations.gov. (n.d.). ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER. Retrieved from [Link]

-

Scribd. (n.d.). PVC Stabilizers: Economic & Technical Significance. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]

-

CORE. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]

-

Situ Biosciences. (n.d.). Environmental Fate and Aquatic Toxicology. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isooctyl mercaptoacetate [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 25103-09-7 [chemicalbook.com]

- 9. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]

- 11. academicjournals.org [academicjournals.org]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. scribd.com [scribd.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. nbinno.com [nbinno.com]

- 16. isooctyl mercaptoacetate, 25103-09-7 [thegoodscentscompany.com]

- 17. Page loading... [guidechem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.es [fishersci.es]

- 20. Environmental Fate & Ecotoxicology of Pesticides | Cambridge Environmental Inc [cambridgeenvironmental.com]

- 21. epa.gov [epa.gov]

Physical properties of isooctyl 2-mercaptoacetate

An In-Depth Technical Guide to the Physical Properties of Isooctyl 2-Mercaptoacetate

Authored by: A Senior Application Scientist

Abstract

Isooctyl 2-mercaptoacetate (CAS No. 25103-09-7), also known as isooctyl thioglycolate (IOTG), is a versatile specialty chemical with significant applications ranging from polymer manufacturing to personal care products.[1][2] A thorough understanding of its physical properties is paramount for its effective formulation, handling, and application in research and industrial settings. This guide provides a comprehensive overview of the core physical and chemical characteristics of IOTG, offering field-proven insights into the causality behind experimental choices and methodologies for its characterization. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals who work with this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is the foundation of scientific integrity. Isooctyl 2-mercaptoacetate is the ester of thioglycolic acid and isooctyl alcohol. The term "isooctyl" can refer to several isomers; the most common is 6-methylheptyl.[2][3]

-

IUPAC Name: 6-methylheptyl 2-sulfanylacetate[2]

-

CAS Registry Number: 25103-09-7[4]

-

Molecular Formula: C₁₀H₂₀O₂S[4]

-

Synonyms: this compound (IOTG), Isooctyl mercaptoacetate, Acetic acid, mercapto-, isooctyl ester[1][2]

Chemical Structure:

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to formulation stability and bioavailability. The following sections detail the essential physicochemical parameters of IOTG.

Summary of Physical Properties

For rapid assessment and comparison, the key quantitative properties of isooctyl 2-mercaptoacetate are summarized below. It is crucial to note that minor variations in reported values can exist due to different isomeric compositions or measurement conditions.

| Property | Value | Conditions | Source(s) |

| Appearance | Water-white to pale yellow liquid | Ambient | [1][2][5] |

| Odor | Faint, fruity, characteristic | - | [1][6] |

| Boiling Point | 96 °C | Atmospheric (unspecified) | [1][7] |

| 124-125 °C | Atmospheric (unspecified) | ||

| 125 °C | 17 Torr (2.27 kPa) | [6][8] | |

| Melting Point | < -50 °C / -31 °C | - | [1][6] |

| Density | 0.97 g/cm³ | 20 °C | [1][7] |

| 0.9736 g/cm³ | 25 °C | [6][8] | |

| Refractive Index (n_D) | 1.4590 - 1.4640 | 20 °C | [1] |

| 1.4606 | 21 °C | [2] | |

| Flash Point | 133 °C | Closed Cup | [1][6] |

| Vapor Pressure | 3.1 Pa | 20 °C | [1] |

| Water Solubility | 10.6 mg/L | 20 °C | [1] |

| LogP (Octanol/Water) | 3.68 | 20 °C | [1] |

Detailed Analysis of Key Properties

2.2.1. Boiling Point

The boiling point is a critical parameter for purification, process design, and assessing volatility. The literature presents a range of values, which underscores the importance of specifying the pressure at which the measurement is taken. Values of 96°C and 124-125°C are reported at what is presumed to be atmospheric pressure, while a value of 125°C is explicitly cited at a reduced pressure of 17 Torr.[1][6][7][9][8] For high-boiling-point compounds like IOTG, measurement under vacuum is the preferred method to prevent thermal decomposition that can occur at the higher temperatures required for boiling at atmospheric pressure. This choice of methodology ensures the integrity of the compound is maintained during characterization.

2.2.2. Melting Point

With a melting point below -30°C, IOTG exists as a liquid under standard laboratory and storage conditions.[1][6][9] This property simplifies its handling and transport, as no heating is required to liquefy the substance.

2.2.3. Density

The density of approximately 0.97 g/cm³ indicates that IOTG is slightly less dense than water.[1][7] This is a key consideration in biphasic systems, where it will form the upper layer in an immiscible mixture with water.

2.2.4. Refractive Index

The refractive index is a fundamental physical constant that is highly sensitive to purity. For IOTG, the refractive index is typically measured at 20°C using the sodium D-line (589 nm) and falls within the range of 1.459 to 1.464.[1][2] It serves as a rapid and non-destructive quality control parameter to verify the identity and purity of a sample against a reference standard.

2.2.5. Solubility and Partition Coefficient (LogP)

IOTG exhibits very low solubility in water (10.6 mg/L at 20°C) but is soluble in organic solvents such as ethanol and ether.[1][10] This lipophilic nature is further quantified by its octanol-water partition coefficient (LogP) of 3.68.[1] A LogP value greater than 3 suggests a strong preference for non-polar environments. This property is critical for applications in cosmetics and plasticizers, where compatibility with oils, lipids, and polymer matrices is essential. In the context of drug development or environmental science, this high LogP indicates potential for bioaccumulation.

Spectroscopic Profile

Spectroscopic analysis provides an unequivocal fingerprint for structural confirmation and identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of IOTG is characterized by key absorption bands corresponding to its functional groups. A strong carbonyl (C=O) stretch from the ester group is expected around 1735 cm⁻¹. A weak thiol (S-H) stretch should appear near 2550 cm⁻¹, and C-O stretching bands will be present in the 1100-1300 cm⁻¹ region. The NIST database contains a reference vapor-phase IR spectrum for this compound.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of 204.33 g/mol .[4][11] The fragmentation pattern would provide further structural information, likely showing losses corresponding to the isooctyl group and the mercaptoacetyl moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex but predictable. Key signals would include a triplet for the thiol proton (-SH), a singlet for the methylene protons adjacent to the sulfur (-CH₂-SH), a triplet for the methylene protons of the ester (-O-CH₂-), and a complex multiplet pattern in the aliphatic region corresponding to the isooctyl chain, including characteristic signals for the methyl groups.

-

¹³C NMR: The carbon spectrum would show a distinct signal for the ester carbonyl carbon around 170 ppm, along with signals for the carbons of the isooctyl chain and the methylene carbon attached to the sulfur.

-

Safety, Handling, and Stability

From a practical standpoint, understanding the safety and stability of IOTG is non-negotiable for ensuring safe laboratory practice and product shelf-life.

-

Hazard Classification: IOTG is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[1] It is also recognized as being very toxic to aquatic life with long-lasting effects (H410).[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Work should be conducted in a well-ventilated area.

-

Storage: The recommended storage condition is below +30°C.[1] Some sources indicate it is air-sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent oxidation of the thiol group, particularly for long-term storage or high-purity applications.[12]

-

Incompatibilities: As a mercaptan, IOTG is incompatible with strong oxidizing agents, which can oxidize the thiol group to a disulfide. It is also incompatible with strongly alkaline and acidic materials.[13]

Experimental Protocols

The trustworthiness of physical property data relies on standardized, validated methodologies. The following section outlines the principles and steps for determining key properties of IOTG.

General Workflow for Physical Property Determination

The logical flow for characterizing a liquid sample like IOTG involves a series of sequential, non-destructive to destructive tests. This ensures that a single sample can be used for multiple measurements without being compromised early in the process.

Caption: Workflow for physical property characterization.

Protocol for Boiling Point Determination (OECD Guideline 103, Distillation Method)

Causality: This method is chosen to accurately determine the boiling temperature of a liquid. For a substance like IOTG with a relatively high boiling point, performing this measurement under reduced pressure is critical to prevent thermal degradation, which could otherwise lead to inaccurate results and sample contamination.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer or thermocouple placed so the top of the bulb is level with the bottom of the side-arm, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a manometer to accurately measure the pressure.

-

Sample Preparation: Place a suitable volume of IOTG (e.g., 20-30 mL) and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.

-

System Equilibration: Seal the apparatus and slowly reduce the pressure to the desired level (e.g., 17 Torr). Begin heating the flask gently using a heating mantle.

-

Measurement: Observe the temperature as the liquid begins to boil and a steady stream of condensate drips from the condenser. The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded when the temperature reading on the thermometer stabilizes during continuous distillation.

-

Data Recording: Record the stable temperature reading and the corresponding pressure from the manometer.

-

Correction (Optional): If needed, the boiling point at atmospheric pressure can be estimated from the vacuum distillation data using a pressure-temperature nomograph or the Clausius-Clapeyron equation, although the measured value under vacuum is often more relevant for high-boiling substances.

Protocol for Refractive Index Measurement (Abbe Refractometer)

Causality: The Abbe refractometer provides a rapid, simple, and precise method for measuring the refractive index, a key identifier for a pure liquid. The measurement is temperature-dependent, so precise temperature control is a self-validating aspect of this protocol.

Methodology:

-

Instrument Calibration: Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow the instrument to thermally equilibrate. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of IOTG onto the surface of the lower prism.

-

Prism Closure: Close the prism assembly firmly and allow a minute for the sample to reach thermal equilibrium with the prisms.

-

Measurement: Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. If color fringing (dispersion) is observed, adjust the dispersion compensator until the dividing line is sharp and achromatic.

-

Reading the Scale: Read the refractive index value from the instrument's scale.

-

Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue dampened with an appropriate solvent (e.g., ethanol or acetone), followed by a dry tissue.

Conclusion

Isooctyl 2-mercaptoacetate is a liquid with low water solubility, a high boiling point, and a characteristic faint, fruity odor. Its physical properties, particularly its lipophilicity and low volatility, are directly responsible for its utility as a plasticizer, stabilizer, and chain transfer agent in polymer systems, as well as a conditioning agent in cosmetic formulations. The accurate determination of these properties through standardized experimental protocols is essential for quality control, process optimization, and ensuring safety in its various applications. This guide provides the foundational data and methodological insights required for professionals to confidently and effectively utilize this important industrial chemical.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34306, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isooctyl mercaptoacetate, 25103-09-7. Retrieved from [Link]

-

NIST. (n.d.). Isooctyl mercaptoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). Isooctyl mercaptoacetate. Retrieved from [Link]

-

NIST. (n.d.). Isooctyl mercaptoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47137, Di(N-octyl)tin-S,S'-bis(isooctylmercaptoacetate). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Isooctyl mercaptoacetate. Retrieved from [Link]

-

Cheméo. (n.d.). Isooctyl mercaptoacetate. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]

Sources

- 1. This compound | 25103-09-7 [chemicalbook.com]

- 2. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Isooctyl mercaptoacetate [webbook.nist.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Page loading... [guidechem.com]

- 10. ensince.com [ensince.com]

- 11. Isooctyl mercaptoacetate [webbook.nist.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. specialchem.com [specialchem.com]

Isooctyl thioglycolate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Isooctyl Thioglycolate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (IOTG) in organic solvents, tailored for researchers, scientists, and professionals in drug development. The document elucidates the fundamental physicochemical properties of IOTG, delves into the thermodynamic principles governing its solubility, and presents detailed experimental protocols for the determination and quantification of its solubility. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to serve as an essential resource for leveraging the solubility characteristics of IOTG in various scientific and industrial applications.

Introduction to this compound

This compound (IOTG), with the chemical formula C₁₀H₂₀O₂S, is a colorless to pale yellow liquid characterized by a faint fruity odor.[1][2] It is an ester of thioglycolic acid and a mixture of branched-chain octyl alcohols.[3] This compound is widely utilized across several industries, including cosmetics as a reducing agent, in polymer formulations as a plasticizer and stabilizer, and in the synthesis of specialty chemicals and pharmaceutical intermediates.[1] A key characteristic of IOTG is its solubility in organic solvents and insolubility in water, which is fundamental to its application and formulation.[1][4]

Understanding the solubility of IOTG in various organic solvents is critical for its effective use in research and drug development. Solubility dictates the choice of solvent for chemical reactions, purification processes like extraction and crystallization, and the formulation of final products. This guide provides a detailed exploration of the factors influencing IOTG's solubility and the methodologies to accurately determine it.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of IOTG is foundational to predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀O₂S | [5][6] |

| Molecular Weight | 204.33 g/mol | [6][7] |

| CAS Number | 25103-09-7 | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Faint fruity odor | [1][2] |

| Density | 0.97 g/cm³ at 20 °C | |

| Boiling Point | 96 °C | [8][9] |

| Melting Point | < -50 °C | |

| Flash Point | > 94.4 °C | |

| Vapor Pressure | 0.3 hPa at 20 °C | |

| Water Solubility | Insoluble (10.6mg/L at 20℃) | [1][4][9] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process.[10] The extent of solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[11]

The Role of Polarity

Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes.[11] IOTG, with its long isooctyl chain, has a significant non-polar character, which suggests good solubility in non-polar organic solvents. The presence of the ester and thiol functional groups introduces some polarity, potentially allowing for miscibility with a range of organic solvents. The general trend is that liquids with similar polarity are more likely to be miscible.[11]

Influence of Temperature

Temperature is a critical factor affecting solubility. For most solids and liquids, solubility increases with temperature because the dissolution process is often endothermic (absorbs heat).[12][13][14] Le Chatelier's principle explains that for an endothermic dissolution, an increase in temperature will shift the equilibrium towards more dissolution to counteract the applied heat.[13][15] Conversely, for an exothermic dissolution process, an increase in temperature will decrease solubility.[13][14] The exact effect of temperature on IOTG solubility in a specific solvent would need to be determined experimentally.

Figure 1: Key factors and thermodynamic principles governing the solubility of IOTG.

Experimental Determination of Solubility

Since specific quantitative solubility data for IOTG in a wide range of organic solvents is not readily published, experimental determination is necessary. The following protocols outline a systematic approach to measure the solubility of IOTG.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[16]

-

Preparation of Supersaturated Solutions: Add an excess amount of IOTG to a known volume of the selected organic solvent in a series of vials. The presence of undissolved IOTG is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved IOTG to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any suspended micro-droplets of IOTG, pass the collected sample through a syringe filter.

-

Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration of IOTG within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as GC-MS or HPLC, to determine the concentration of IOTG.

-

Calculation of Solubility: Calculate the solubility of IOTG in the solvent at the specified temperature, expressed in units such as g/100 mL or mol/L.

Figure 2: Workflow for the experimental determination of IOTG solubility using the shake-flask method.

Quantitative Analysis of this compound

Accurate quantification of IOTG in the saturated solvent is paramount for reliable solubility data. GC-MS and HPLC are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like IOTG.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Method Development:

-

Column Selection: A non-polar or medium-polarity capillary column is typically suitable for IOTG analysis.

-

Temperature Program: An optimized temperature gradient is used to ensure good separation of IOTG from any impurities and the solvent peak.

-

MS Detection: The mass spectrometer can be operated in full-scan mode for qualitative analysis and to identify the characteristic ions of IOTG. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity.

-

Calibration: A calibration curve is generated by injecting standard solutions of IOTG of known concentrations. The peak area of a characteristic ion is plotted against the concentration. The concentration of IOTG in the experimental samples is then determined from this calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

For less volatile thioglycolate esters or when derivatization is preferred, HPLC is a valuable alternative.

-

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

-

Method Development:

-

Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Detection: As IOTG lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) may be possible. However, for improved sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag can be employed.[17] For instance, thiol-containing compounds can be derivatized pre-column.[17]

-

Calibration: Similar to GC-MS, a calibration curve is constructed using standard solutions of IOTG to relate detector response to concentration.

-

Applications in Drug Development and Research

The solubility of IOTG in organic solvents is a key parameter in its application as a pharmaceutical intermediate.[1]

-

Reaction Medium: In the synthesis of active pharmaceutical ingredients (APIs), the choice of solvent is critical. A solvent in which IOTG and other reactants are highly soluble can enhance reaction rates and yields.

-

Purification: Solubility differences are exploited in purification techniques. For example, in a crystallization process, a solvent is chosen in which the desired product has low solubility at low temperatures and high solubility at high temperatures, while impurities remain soluble.

-

Formulation: In drug formulation, understanding the solubility of excipients like IOTG is crucial for developing stable and effective dosage forms.

Safety, Handling, and Storage

Proper handling and storage of IOTG are essential for laboratory safety.

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[5] Handle in a well-ventilated area to avoid breathing vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its utility in diverse scientific and industrial fields, particularly in drug development and chemical synthesis. This guide has provided a comprehensive framework for understanding, experimentally determining, and quantifying the solubility of IOTG. By applying the theoretical principles and practical methodologies outlined herein, researchers and scientists can effectively harness the properties of IOTG for their specific applications, ensuring both scientific rigor and operational safety.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. ewg.org [ewg.org]

- 4. Page loading... [wap.guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ensince.com [ensince.com]

- 7. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. 25103-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.ws [chem.ws]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Solubility [chem.fsu.edu]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Isooctyl Thioglycolate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl thioglycolate (IOTG), a key ester of thioglycolic acid, is utilized in diverse applications ranging from cosmetics to polymer synthesis.[1][2][3] A precise understanding of its molecular structure is paramount for quality control, reaction monitoring, and formulation development. This technical guide provides an in-depth analysis of the primary spectroscopic methods for characterizing IOTG: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of ¹H NMR, ¹³C NMR, and FTIR spectra, offering field-proven insights into peak assignments and the causality behind the observed spectral features. This document serves as a practical reference for scientists requiring definitive structural verification of this compound.

Introduction to this compound

This compound (CAS No. 25103-09-7) is a colorless to pale yellow liquid with a molecular weight of 204.33 g/mol and a chemical formula of C₁₀H₂₀O₂S.[4] The term "isooctyl" can denote several branched eight-carbon isomers. For the purpose of this guide, we will focus on the common and commercially significant isomer, 2-ethylhexyl 2-mercaptoacetate (CAS No. 7659-86-1), which is often sold under the general "this compound" name.[2]

Its structure features a thioglycolate functional group ester-linked to a 2-ethylhexyl alcohol. This bifunctionality—a reactive thiol group and a bulky, lipophilic ester group—governs its utility as a reducing agent in hair care formulations, a chain transfer agent in polymerization, and a stabilizer in PVC plastics.[2][5] Accurate spectroscopic analysis is the gold standard for confirming its identity and purity.

Below is the chemical structure of 2-ethylhexyl 2-mercaptoacetate, which will be the basis for our spectroscopic assignments.

Diagram: Molecular Structure of 2-Ethylhexyl 2-Mercaptoacetate

Caption: Numbered structure of 2-ethylhexyl 2-mercaptoacetate for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and confirm the structure of IOTG.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures data integrity.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterochloroform is standard for non-polar to moderately polar analytes.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H (proton) and ¹³C (CPD - composite pulse decoupling) are used.

¹H NMR Spectral Analysis